4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of o-aminophenylcarbinols with carbonyl compounds. The reaction conditions often require the presence of acylating agents and heating to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are advantageous for scaling up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzoxazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzoxazine ring .
Scientific Research Applications
4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
4H-pyrans: These compounds share a similar heterocyclic structure and are used in the synthesis of various heterocycles.
4H-3,1-benzoxazines: These compounds are closely related and have similar synthetic routes and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research .
Properties
CAS No. |
918639-47-1 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(3-oxo-1,4-benzoxazin-4-yl) butanoate |
InChI |
InChI=1S/C12H13NO4/c1-2-5-12(15)17-13-9-6-3-4-7-10(9)16-8-11(13)14/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
HUSUJNYKXOEVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
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